molecular formula C7H6F3NO B1459746 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol CAS No. 1824012-53-4

2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol

Cat. No. B1459746
M. Wt: 177.12 g/mol
InChI Key: BNABAIMEIWVYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol , also known by its IUPAC name 2,2-difluoro-2-(2-pyridinyl)ethanol , is a chemical compound with the molecular formula C₇H₇F₂NO . It has a molecular weight of 159.14 g/mol . The compound is a solid at room temperature and exhibits the following structural formula:




Chemical Reactions Analysis

The compound may participate in various chemical reactions, including substitution, oxidation, and reduction processes. Investigating its reactivity with different reagents and functional groups is essential for understanding its behavior.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified in the available data.

  • Boiling Point : Not specified in the available data.

  • Density : Not specified in the available data.

  • Solubility : Investigate its solubility in various solvents.

  • Toxicity : Refer to safety information below.


Scientific Research Applications

Environmental Impact and Detection

Perfluorochemicals (PFCs) in Human Exposure Sources

Research has focused on understanding the distribution and concentrations of PFCs in the environment, including indoor air, dust, food, and drinking water. The study highlights the need for attention to neutral PFCs, such as fluorotelomer alcohols (FTOHs), due to their potential harmful effects on human health (Jian et al., 2017).

Renewable Energy and Chemical Production

Bio-Ethanol Reforming for Hydrogen Production

The reforming of bio-ethanol presents a promising method for hydrogen production, utilizing catalysts like Rh and Ni. This research underscores the potential of ethanol, including 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol, in renewable energy applications (Ni et al., 2007).

Fluorination in Organic Synthesis

Aqueous Fluoroalkylation Reactions

The study reviews the progress in aqueous fluoroalkylation, emphasizing the development of environment-friendly methods for incorporating fluorinated or fluoroalkylated groups into target molecules. This research is relevant for designing pharmaceuticals, agrochemicals, and functional materials with enhanced properties (Song et al., 2018).

Environmental Degradation

Microbial Degradation of Polyfluoroalkyl Chemicals

This review focuses on the biodegradability of fluorine-containing surfactants and their metabolites in the environment, highlighting the role of microbial degradation in understanding the environmental fate of such compounds (Liu & Mejia Avendaño, 2013).

Material Science and Polymer Chemistry

Fluorinated Pyrimidines in Cancer Treatment

Advances in fluorine chemistry have contributed to the use of fluorinated pyrimidines, like 5-Fluorouracil, in cancer treatment, exploring methods for synthesis, and understanding their impact on nucleic acid structure and dynamics (Gmeiner, 2020).

Fluorine in Protein Design

Investigating the incorporation of highly fluorinated analogs of hydrophobic amino acids into proteins aims to create proteins with novel chemical and biological properties, such as enhanced stability against chemical and thermal denaturation (Buer & Marsh, 2012).

Safety And Hazards


  • Pictograms : GHS05 (Corrosive) and GHS07 (Harmful).

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements : P261, P264, P280, P302, P305, P313, P332, P337, P338, P351, P352, P362.

  • MSDS : Safety Data Sheet


Future Directions

Researchers should explore the compound’s potential applications in pharmaceuticals, materials science, or catalysis. Further studies are needed to elucidate its biological activity and optimize its synthesis.


Please note that the information provided here is based on available data, and further research may yield additional insights. For a more detailed analysis, consult relevant peer-reviewed papers and scientific literature1.


properties

IUPAC Name

2,2-difluoro-2-(5-fluoropyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-5-1-2-6(11-3-5)7(9,10)4-12/h1-3,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNABAIMEIWVYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol
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Reactant of Route 6
2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol

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